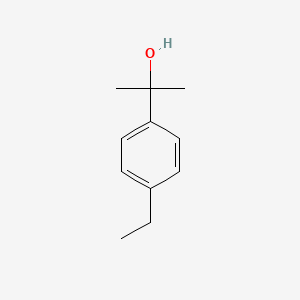

2-(4-Ethylphenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

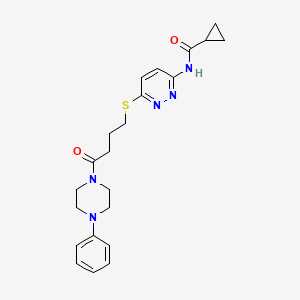

The synthesis of 2-(4-ethylphenyl)-2-propanol involves the reaction of an appropriate precursor (such as 4-ethylbenzaldehyde) with a suitable reducing agent (e.g., sodium borohydride). The reduction of the carbonyl group in the aldehyde leads to the formation of the alcohol. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Crystal Packing and Interactions

The compound 2-(4-Ethylphenyl)-2-propanol has been utilized in the study of crystal packing and molecular interactions. Specifically, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which contains a similar structure, was found to utilize unique N⋯π and O⋯π interactions along with hydrogen bonds to form specific crystal structures (Zhang, Wu, & Zhang, 2011).

Environmental Pollution and Bioremediation

In the context of environmental studies, compounds similar to this compound are being studied for their role in pollution and bioremediation. Bisphenol A, which shares phenolic structural features, has been recognized as an environmental pollutant and its biodegradability is being assessed, with studies investigating the use of enzymes like laccase for its bioremediation in non-aqueous media (Chhaya & Gupte, 2013).

Catalyst in Chemical Reactions

The structure of this compound is similar to compounds used in the study of catalysts for chemical reactions. For instance, Ruthenium (II) complexes with ligands that include structures like 4-((E)-(4-ethylphenyl)diazenyl) phenols were synthesized and used as catalysts in the transfer hydrogenation of carbonyl compounds, demonstrating the potential of these structures in catalyzing chemical transformations (Çalık, Ispir, Karabuğa, & Aslantas, 2016).

Molecular Dynamics and High-Pressure Studies

Research also includes the study of molecular dynamics and the effects of high pressure on similar compounds. Monohydroxy alcohols with phenyl groups, sharing structural features with this compound, were subjects of molecular dynamic studies to understand the effects of molecular packing and stiffness on their properties, revealing insights into the behavior of such compounds under different pressure conditions (Kołodziej et al., 2020).

Biotechnological Applications

The compound has also been implicated in biotechnological applications. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the utility of microbial enzymes in producing chiral intermediates for pharmaceuticals, showcasing the importance of such compounds in biotechnological synthesis and drug development (Choi et al., 2010).

Propriétés

IUPAC Name |

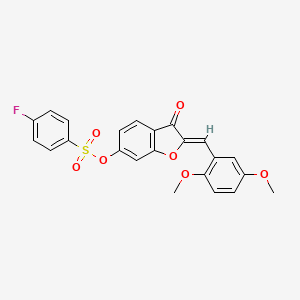

2-(4-ethylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-9-5-7-10(8-6-9)11(2,3)12/h5-8,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFMATBOEUOZNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)

![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2978368.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)

![1-({1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2978376.png)

![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)